3,4-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
3,4-Difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a small-molecule compound featuring a benzamide core substituted with 3,4-difluoro groups and linked to a 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl moiety. This structure combines a fluorinated aromatic system with a bicyclic thiazole scaffold, which may confer unique physicochemical and biological properties.
The tetrahydrobenzothiazole moiety contributes to lipophilicity and conformational rigidity, traits common in kinase inhibitors or enzyme modulators.
Properties
IUPAC Name |
3,4-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2OS/c15-9-6-5-8(7-10(9)16)13(19)18-14-17-11-3-1-2-4-12(11)20-14/h5-7H,1-4H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOXDDNVIXFJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring the scalability of the process. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The difluoro groups and benzothiazolyl moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides with different functional groups.
Scientific Research Applications
3,4-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: It is explored for its properties in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound’s biological activity is studied to understand its effects on various biological pathways and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazolyl moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3,4-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, we compare it with structurally related compounds from recent literature and chemical catalogs. Key differences in substituents, molecular weight, and functional groups are highlighted below.
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Observations:
The diethylsulfamoyl group in introduces steric bulk and sulfonamide functionality, which may improve aqueous solubility but reduce membrane permeability relative to the target compound.
Molecular Weight and Lipophilicity :
- The target compound (MW ~334) is lighter than (MW 393.52), suggesting better bioavailability. However, ’s sulfonamide group could enhance solubility in polar solvents.
- Compounds with methylsulfanyl or methoxy groups (e.g., ) exhibit intermediate molecular weights and balanced lipophilicity.
Spectral and Tautomeric Behavior :
- While direct spectral data for the target compound is unavailable, related compounds (e.g., triazole-thione derivatives in ) show characteristic IR bands for C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹). The absence of νS-H (~2500–2600 cm⁻¹) in confirms thione tautomer dominance, a feature likely shared by the tetrahydrobenzothiazole moiety in the target compound.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for and , involving coupling of 3,4-difluorobenzoic acid derivatives with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. In contrast, employs hydrazide-isothiocyanate condensations, yielding triazole-thiones instead of benzamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
